Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is a compound that can be synthesized through various chemical reactions involving esters and ketones. The compound is characterized by the presence of an ester functional group, a ketone, and a bromo-methylphenyl group. It is related to other compounds that have been synthesized and characterized in the literature, such as ethyl 7-oxoheptanoate and its derivatives .
Synthesis Analysis
The synthesis of related compounds, such as ethyl 7-oxoheptanoate, involves the reaction of cycloheptanone with potassium persulfate in ethanol or methanol, followed by oxidation with pyridinium chlorochromate (PCC) to yield the oxoheptanoate ester . Similar synthetic strategies could be applied to the synthesis of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, with the addition of a bromination step to introduce the 3-bromo-4-methylphenyl group. The synthesis of ethyl 7-chloro-2-oxoheptylate, which shares some structural similarities, involves a multi-step process including esterification, cyclization, and alkylation, indicating the complexity that might be involved in synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate would likely exhibit characteristics similar to those of related compounds. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate shows an orthorhombic space group with specific unit-cell parameters, and the presence of intramolecular hydrogen bonding . These structural details provide insight into the potential molecular geometry and intermolecular interactions that could be expected for Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate.
Chemical Reactions Analysis
The chemical reactivity of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate would involve its functional groups. The ester group could undergo hydrolysis, transesterification, or reduction reactions. The ketone functionality might be involved in nucleophilic addition reactions or could be further oxidized. The presence of the bromo-methylphenyl group suggests potential for further substitution reactions, such as Suzuki-Miyaura cross-coupling, as seen in the synthesis of related compounds .
Physical and Chemical Properties Analysis
While specific data on Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is not provided, the physical and chemical properties of similar compounds can be inferred. Ethyl esters generally have moderate boiling points and are less polar than their corresponding acids. The presence of a bromo-methylphenyl group would increase the molecular weight and could influence the compound's boiling point and solubility. The ketone group contributes to the compound's reactivity and could affect its stability and reactivity under various conditions .
Scientific Research Applications
Synthesis and Antiproliferative Activity Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate and its derivatives are primarily explored for their synthetic routes and potential biological activities. One significant application involves the synthesis of derivatives exhibiting antiproliferative activity against cancer cell lines. For example, compounds related to ethyl 7-oxoheptanoate have shown moderate cytotoxicity against human epithelial lung carcinoma cells A549, highlighting their potential in cancer research (Nurieva et al., 2015).
Chemical Synthesis and Methodology Development The compound is also used in the development of new synthetic methodologies. Research has focused on optimizing synthetic routes for related compounds, such as through the electroreductive radical cyclization processes. These studies provide valuable insights into more efficient and sustainable chemical synthesis techniques, which can be applied to a wide range of organic compounds (Esteves et al., 2005).
Material Science and Polymer Research In material science, ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate serves as a precursor for the synthesis of novel copolymers. These copolymers, synthesized from derivatives of ethyl 7-oxoheptanoate, have potential applications in various fields, including drug delivery systems, coatings, and as functional materials with unique physical and chemical properties (Kharas et al., 2016).
Photophysical and Photochemical Studies Additionally, compounds derived from ethyl 7-oxoheptanoate are being studied for their photophysical and photochemical properties. Research in this area is crucial for the development of new materials for photodynamic therapy, solar energy conversion, and as sensors. These studies contribute to our understanding of the interaction between light and matter, enabling the design of more efficient and targeted applications (Kuruca et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrO3/c1-3-20-16(19)8-6-4-5-7-15(18)13-10-9-12(2)14(17)11-13/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXXJTDLURGZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645696 | |
Record name | Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | |
CAS RN |
898776-88-0 | |
Record name | Ethyl 3-bromo-4-methyl-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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